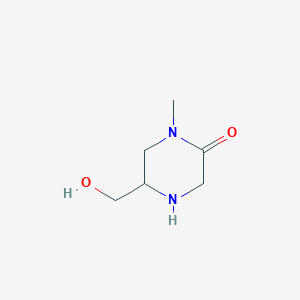amino]acetic acid CAS No. 1000931-63-4](/img/structure/B3196746.png)
[[(2-Cyanophenyl)sulfonyl](methyl)amino]acetic acid
Vue d'ensemble
Description
[(2-Cyanophenyl)sulfonylamino]acetic acid: is an organic compound with the molecular formula C10H10N2O4S. This compound is characterized by the presence of a sulfonyl group attached to a cyanophenyl ring and an aminoacetic acid moiety. It is primarily used in biochemical research, particularly in the field of proteomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanophenyl)sulfonylamino]acetic acid typically involves the following steps:
Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to form 2-cyanonitrobenzene.
Reduction: The nitro group in 2-cyanonitrobenzene is reduced to an amino group, yielding 2-cyanoaniline.
Sulfonylation: 2-cyanoaniline is then reacted with methanesulfonyl chloride in the presence of a base to form [(2-cyanophenyl)sulfonylamino]acetic acid.
Industrial Production Methods
In industrial settings, the production of [(2-Cyanophenyl)sulfonylamino]acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [(2-Cyanophenyl)sulfonylamino]acetic acid can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidation typically yields sulfonic acid derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions result in various substituted aminoacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2-Cyanophenyl)sulfonylamino]acetic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used to study protein interactions and functions. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In the medical field, [(2-Cyanophenyl)sulfonylamino]acetic acid is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [(2-Cyanophenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate these targets, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Cyanophenyl)sulfonyl]aminoacetic acid
- (2-Cyanophenyl)sulfonylamino]acetic acid
- (2-Cyanophenyl)sulfonylamino]acetic acid
Uniqueness
What sets [(2-Cyanophenyl)sulfonylamino]acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the cyanophenyl and sulfonyl groups allows for versatile reactivity and binding capabilities, making it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-[(2-cyanophenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-12(7-10(13)14)17(15,16)9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBCBUAKUOGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3196711.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrobromide](/img/structure/B3196720.png)
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-4-ol](/img/structure/B3196727.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine](/img/structure/B3196738.png)
![1,3-dimethyl-4-propyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3196748.png)


